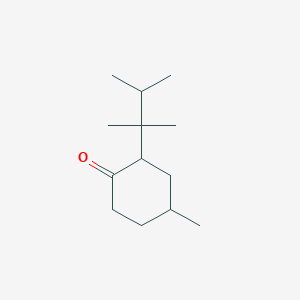

1,4-Bis(chloromethyl)-2-iodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,4-Bis(chloromethyl)benzene, also known as α,α’-dichloro-p-xylene, is a chemical compound with the formula C8H8Cl2 . It is also referred to as p-Xylene-α,α’-dichloride, p-Xylylene chloride, p-Xylylene dichloride .

Synthesis Analysis

The synthesis of 1,4-Bis(chloromethyl)benzene involves the reaction of p-xylene and chlorine under LED light source irradiation in the presence of an ionic liquid catalyst . The reaction solution is then cooled and separated to obtain a crude product, which is subjected to vacuum rectification to obtain 1,4-Bis(chloromethyl)benzene .Molecular Structure Analysis

The molecular formula of 1,4-Bis(chloromethyl)benzene is C8H8Cl2 . The molecular weight is 175.052 .Chemical Reactions Analysis

1,4-Bis(chloromethyl)benzene is used in the synthesis of hyper cross-linked polymers (HCPs), which are a class of porous materials . The HCP material is synthesized by Friedel Craft reactions .Physical And Chemical Properties Analysis

The molar mass of 1,4-Bis(chloromethyl)benzene is 175.052 . More detailed physical and chemical properties may be available from specialized databases like the NIST/TRC Web Thermo Tables .科学的研究の応用

Efficient Iodine Capture

Carbazole-based porous organic polymers, utilizing cross-linking agents such as 1,4-bis(chloromethyl)-benzene, have demonstrated exceptional iodine vapor adsorption performance. These polymers, with their unique mulberry-like morphology and high surface areas, offer promising applications in addressing environmental issues related to iodine capture. The unprecedented morphology evolution, facilitated by varying the nature of "knitting" agents, underscores the material's potential for efficient iodine sorption, highlighting its highest reported adsorption capacity among amorphous polymers to date (Xiong et al., 2019).

Polymerization Catalyst

1,4-Bis(chloromethylene)-2,5-dimethoxybenzene, a derivative of 1,4-Bis(chloromethyl)-2-iodobenzene, was used in the synthesis of polyethers through phase transfer catalysis. This process, influenced by different catalysts and solvents, showcased the solvent effect and the catalysts' role in determining the molecular weights and yields of the resulting polymers (Tagle et al., 1984).

Organometallic Synthesis and Characterization

The synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene through the treatment of 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride led to the characterization of a dimagnesiated aromatic compound. This compound, existing as a mixture of oligomers, was studied for its reactivity and potential in organometallic chemistry, offering insights into the synthesis and properties of magnesium-containing aromatic compounds (Reck & Winter, 1997).

作用機序

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(chloromethyl)-2-iodobenzene . These factors may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.

将来の方向性

特性

IUPAC Name |

1,4-bis(chloromethyl)-2-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGNYJLBGIHZLAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCl)I)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.95 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2709093.png)

![N-(3-chloro-4-methoxyphenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2709094.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2709098.png)

![2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2709099.png)

![2-[(2E)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-(4-iodophenyl)acetamide](/img/structure/B2709101.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2709105.png)

![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2709106.png)

![N-benzyl-2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2709109.png)